molecular formula C17H12FN3S B2703555 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1207057-28-0

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile

Cat. No. B2703555
CAS RN: 1207057-28-0
M. Wt: 309.36
InChI Key: PBDNDEYOWVNATA-UHFFFAOYSA-N
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Description

The compound “2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, present in many important biological compounds . The molecule also contains a fluorophenyl group, which is a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) with a fluorine atom attached .


Synthesis Analysis

While specific synthesis methods for this compound were not found, 4-Fluorophenylacetonitrile, a related compound, is used as a starting reagent in the synthesis of various derivatives . A similar approach might be used for the synthesis of “2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile”.

Scientific Research Applications

Spectral Properties of Imidazole-based Fluorophores

A study on the spectral properties of Y-shaped fluorophores, which include an imidazole ring similar to the compound of interest, showcases their potential in applications requiring strong fluorescence. These fluorophores demonstrated significant absorption and fluorescence in various solvents and polymer matrices, indicating their utility in materials science and optoelectronics (Danko et al., 2012).

Blue Emitting Fluorophores

Another research focused on novel fluorescent derivatives of imidazole, highlighting their blue emission in the UV region. These compounds, including structures similar to the one , were explored for their thermal stability and solvatochromism, suggesting applications in OLED technologies and as fluorescent markers (Padalkar et al., 2015).

Colorimetric and Fluorescence Sensing

Imidazole derivatives have been investigated for their potential in colorimetric and ratiometric fluorescence sensing, particularly for fluoride. These studies reveal how modifications in the imidazole structure can lead to selectivity for specific ions, paving the way for applications in environmental monitoring and chemical sensing (Peng et al., 2005).

Optical and Electroluminescence Properties

Research on imidazole and indole-based fluorophores demonstrated their high fluorescence quantum yield and thermal stability, making them suitable for OLED applications. The study explored their optical, thermal, and electroluminescence properties, indicating the potential for these compounds in advanced electronic and photonic devices (Muruganantham et al., 2019).

Antioxidant Activity of Thiazolidin-4-one Derivatives

Although slightly diverging from the core structure, research into thiazolidin-4-one derivatives derived from a similar fluorobenzaldehyde showed promising antioxidant activities. These findings suggest potential applications in materials science and pharmacology, focusing on the antioxidant properties of structurally related compounds (El Nezhawy et al., 2009).

properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3S/c18-14-6-8-15(9-7-14)21-16(13-4-2-1-3-5-13)12-20-17(21)22-11-10-19/h1-9,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDNDEYOWVNATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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